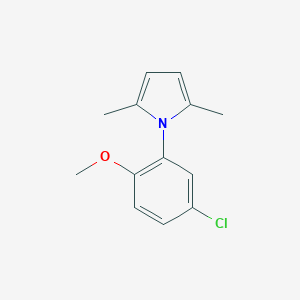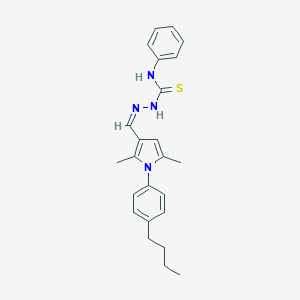
3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a pyridinylmethoxy group attached to a phenyl ring, along with a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone typically involves multiple steps. One common approach is the reaction of 3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with a thiourea derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methoxy-4-propoxybenzaldehyde oxime: This compound shares a similar bromine and methoxy substitution pattern but differs in the presence of a propoxy group instead of a pyridinylmethoxy group.
3-bromo-4-hydroxy-5-methoxybenzaldehyde oxime: Similar in structure but contains a hydroxy group instead of a pyridinylmethoxy group.
Uniqueness
3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzaldehyde N-allylthiosemicarbazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H19BrN4O2S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-[(E)-[3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H19BrN4O2S/c1-3-6-21-18(26)23-22-11-14-9-15(19)17(16(10-14)24-2)25-12-13-4-7-20-8-5-13/h3-5,7-11H,1,6,12H2,2H3,(H2,21,23,26)/b22-11+ |
InChI Key |
VFXJEBQZRNFMFL-SSDVNMTOSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=NC=C2 |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC2=CC=NC=C2 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-phenyl-N-[4-(1H-pyrrol-1-yl)phenyl]amine](/img/structure/B313434.png)


![3-(3-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B313440.png)
![N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B313441.png)
![N'-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B313442.png)
![2-hydroxy-N'-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B313443.png)
![N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B313445.png)
![N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-CYANOACETOHYDRAZIDE](/img/structure/B313448.png)
![5-{[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313449.png)
![(5E)-5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B313450.png)
![N'-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B313453.png)
